(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride
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Overview
Description
(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the bicyclic core: This step involves the construction of the bicyclo[2.2.1]heptane framework through cyclization reactions.
Introduction of the azabicyclo moiety: This is achieved through nitrogen insertion reactions.
Incorporation of the difluoromethoxymethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride
- (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE
Uniqueness
Compared to similar compounds, (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride is unique due to the presence of the difluoromethoxymethyl group. This functional group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1R,3S,4S)-3-(difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)12-4-7-5-1-2-6(3-5)11-7;/h5-8,11H,1-4H2;1H/t5-,6+,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPJNYWUIAFGMI-VWZUFWLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)COC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)COC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470280-12-5 |
Source
|
Record name | (1R,3S,4S)-3-[(difluoromethoxy)methyl]-2-azabicyclo[2.2.1]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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